1-Hydroxy Mitiglinide 1-Hydroxy Mitiglinide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204729
InChI:
SMILES:
Molecular Formula: C₁₉H₂₅NO₄
Molecular Weight: 331.41

1-Hydroxy Mitiglinide

CAS No.:

Cat. No.: VC0204729

Molecular Formula: C₁₉H₂₅NO₄

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

1-Hydroxy Mitiglinide -

Specification

Molecular Formula C₁₉H₂₅NO₄
Molecular Weight 331.41

Introduction

Chemical Identification and Properties

1-Hydroxy Mitiglinide is a structural derivative of Mitiglinide, characterized by an additional hydroxyl group in its molecular framework. This modification results in distinct physicochemical properties that differentiate it from the parent compound.

Basic Chemical Information

1-Hydroxy Mitiglinide is chemically identified by the following properties:

PropertyValue
Molecular FormulaC19H25NO4
Molecular Weight331.41 g/mol
Additional GroupHydroxyl (-OH)
ClassificationDerivative/metabolite of Mitiglinide
Research StatusInvestigational compound

The molecular formula of 1-Hydroxy Mitiglinide (C19H25NO4) differs from Mitiglinide (C19H25NO3) by one oxygen atom, consistent with the addition of a hydroxyl group to the parent structure . This hydroxylation likely occurs at one of the metabolically susceptible positions of the Mitiglinide structure, potentially altering its binding properties and metabolic profile.

Structural Characteristics

The structure of 1-Hydroxy Mitiglinide maintains the core components of Mitiglinide while incorporating a hydroxyl functional group. Mitiglinide itself is a succinic acid derivative structurally characterized as "(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid" . The 1-hydroxy designation suggests hydroxylation at the first carbon position, though the exact position of hydroxylation requires further structural confirmation through advanced analytical techniques.

Relationship to Mitiglinide

Understanding 1-Hydroxy Mitiglinide necessitates examination of its relationship to the parent compound Mitiglinide, a clinically established anti-diabetic agent.

Mitiglinide Overview

Mitiglinide functions as a rapid-acting insulin secretagogue used in the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of anti-diabetic drugs, which stimulate insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells .

Key characteristics of Mitiglinide include:

CharacteristicDescription
Mechanism of ActionBlocks ATP-sensitive potassium channels in β-cells
PharmacokineticsRapid onset and short duration of action
Clinical ApplicationTreatment of type 2 diabetes mellitus
Binding TargetSUR1 subunit of potassium channels
DosingStarting dose 5 mg three times daily with meals
Maximum Dose20 mg three times daily

Research indicates that Mitiglinide exhibits high selectivity for the SUR1 subunit, binding inside the common insulin secretagogue-binding site surrounded by TM7, TM8, TM16, and TM17 . This binding locks SUR1 in the NBD-separated inward-facing conformation, leading to insulin secretion.

1-Hydroxy Mitiglinide as a Derivative

1-Hydroxy Mitiglinide is identified as an impurity of Mitiglinide , suggesting it may be:

  • A synthesis by-product formed during the manufacturing process of Mitiglinide

  • A metabolite produced through hydroxylation during in vivo metabolism

  • A degradation product resulting from oxidative processes

The hydroxylation likely affects the compound's pharmacokinetic properties, including solubility, distribution, and elimination. Given the strict regulatory requirements for pharmaceutical compounds, monitoring and characterizing such impurities is essential for quality control and safety assessments.

Synthesis and Preparation Methods

ChallengeDescription
RegioselectivityControlling the position of hydroxylation
StereoselectivityMaintaining the stereochemical integrity of the parent structure
PurificationSeparating the hydroxylated product from unreacted starting material
StabilityEnsuring stability of the hydroxylated compound during synthesis and storage

These challenges necessitate sophisticated synthetic strategies and analytical methods to ensure the production of high-purity 1-Hydroxy Mitiglinide for research purposes.

Pharmacological Significance

The pharmacological profile of 1-Hydroxy Mitiglinide can be partially inferred from its structural relationship to Mitiglinide, though direct studies on the hydroxylated derivative appear limited.

ParameterPotential Impact of Hydroxylation
SolubilityIncreased water solubility due to additional polar group
Membrane PermeabilityPotentially reduced lipophilicity affecting absorption
Protein BindingModified plasma protein binding profile
MetabolismAltered susceptibility to further metabolic transformations
EliminationChanged renal clearance pattern

These modifications could significantly impact the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile if it were to be developed as a therapeutic agent.

Analytical Detection Methods

The accurate identification and quantification of 1-Hydroxy Mitiglinide, particularly as an impurity or metabolite, requires sophisticated analytical methods.

Chromatographic Techniques

Based on standard practices for similar compounds, the following analytical approaches may be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization

  • Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation

Spectroscopic Methods

Complementary spectroscopic techniques for structural characterization might include:

TechniqueApplication
Nuclear Magnetic Resonance (NMR)Determination of hydroxylation position
Infrared Spectroscopy (IR)Confirmation of hydroxyl group presence
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation pattern analysis
X-ray CrystallographyDefinitive structural determination if crystallizable

These methods collectively would enable precise identification and characterization of 1-Hydroxy Mitiglinide in various matrices.

Research Applications

Current research applications for 1-Hydroxy Mitiglinide appear primarily focused on its role as an impurity or potential metabolite of Mitiglinide.

Pharmaceutical Quality Control

As an identified impurity of Mitiglinide, 1-Hydroxy Mitiglinide serves as an important marker for:

  • Quality control during Mitiglinide synthesis

  • Stability studies of Mitiglinide formulations

  • Setting appropriate specifications for pharmaceutical-grade Mitiglinide

  • Regulatory compliance with impurity profiling requirements

Metabolic Studies

The hydroxylated derivative may also serve as a reference standard in metabolic studies of Mitiglinide, helping to:

  • Elucidate metabolic pathways

  • Assess pharmacokinetic profiles in clinical studies

  • Investigate structure-activity relationships

  • Evaluate potential active metabolites

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator